1-(5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
Description
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Properties
IUPAC Name |
1-[3-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O3S/c1-11(25)24-16(9-15(23-24)19-3-2-6-28-19)13-7-12-8-17-18(27-5-4-26-17)10-14(12)22-20(13)21/h2-3,6-8,10,16H,4-5,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNOLZEWKUDIEPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CS2)C3=C(N=C4C=C5C(=CC4=C3)OCCO5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a complex organic molecule that exhibits significant biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent studies and findings.
Chemical Structure and Properties
The compound features several notable structural components:
- Chloro-substituted quinoline : Known for its diverse biological activities.
- Dihydro-dioxin moiety : Imparts unique reactivity and potential pharmacological effects.
- Pyrazole and thiophene rings : Contribute to its biological profile and interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds with similar structural motifs. For instance, derivatives of quinoline have shown promising results in inhibiting cancer cell proliferation. The following table summarizes the growth inhibitory potency of related compounds:
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| 3a | MDA-MB-231 | 48 |
| 3b | PC-3 | 28 |
| 4e | MRC-5 | >82 |
In a study evaluating the effects of various derivatives on breast cancer cells (MDA-MB-231), significant reductions in cell viability were observed at concentrations as low as 10 µM. The most active compounds in this series demonstrated GI50 values ranging from 28 to 48 µM against prostate cancer cell lines (PC-3) .
The mechanism by which this compound exerts its effects involves the inhibition of heat shock protein 90 (Hsp90), a critical chaperone involved in the maturation of numerous oncogenic proteins. Compounds similar to This compound have been shown to induce degradation of Hsp90 client proteins, leading to reduced tumor cell viability .
Case Studies
Case Study 1: Antiproliferative Activity
In vitro assays were conducted on multiple cancer cell lines to assess antiproliferative activity. The compound exhibited significant cytotoxic effects on MDA-MB-231 and PC-3 cells while showing minimal toxicity to normal human fetal lung fibroblast cells (MRC-5), indicating a favorable therapeutic index .
Case Study 2: Structural Activity Relationship (SAR)
A series of analogs were synthesized to explore the structure–activity relationship. Modifications in the thiophene and pyrazole rings led to variations in biological activity, suggesting that specific substitutions can enhance anticancer efficacy. Notably, compounds with electron-withdrawing groups showed improved potency against cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
